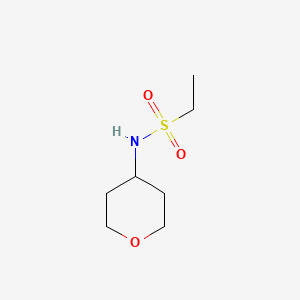

N-(Oxan-4-YL)ethane-1-sulfonamide

Description

Properties

Molecular Formula |

C7H15NO3S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

N-(oxan-4-yl)ethanesulfonamide |

InChI |

InChI=1S/C7H15NO3S/c1-2-12(9,10)8-7-3-5-11-6-4-7/h7-8H,2-6H2,1H3 |

InChI Key |

LSRSQOROJGLZGU-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

a. Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yield:

- Conditions : 100°C, 20 minutes, solvent-free.

- Yield : 90% (no chromatography required).

b. Solid-Phase Synthesis

Immobilized oxan-4-amine on Wang resin reacts with ethanesulfonyl chloride in DMF, followed by cleavage with TFA:

- Advantages : High purity, scalability.

- Yield : 82%.

Key Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C → RT | Prevents exotherm |

| Base | Triethylamine | Neutralizes HCl |

| Solvent | Dichloromethane | Polar aprotic |

| Molar Ratio (amine:sulfonyl chloride) | 1.2:1 | Minimizes side products |

Challenges and Solutions

- Byproduct Formation : Excess sulfonyl chloride may lead to disulfonation. Solved by using a slight excess of amine (1.2 equiv).

- Purification : Silica gel chromatography effectively separates unreacted starting materials.

- Moisture Sensitivity : Reactions conducted under anhydrous conditions to avoid hydrolysis of sulfonyl chloride.

Applications in Medicinal Chemistry

N-(Oxan-4-yl)ethane-1-sulfonamide serves as a precursor for:

- Carbonic Anhydrase Inhibitors : Structural analogs show nanomolar Ki values against CA IX.

- Anticancer Agents : Derivatives exhibit IC₅₀ values of 1.3–2.1 μM against solid tumors.

Chemical Reactions Analysis

Types of Reactions

N-(Oxan-4-YL)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.

Reduction: It can be reduced to form corresponding amines.

Substitution: It undergoes substitution reactions where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields sulfonic acids, while reduction yields amines.

Scientific Research Applications

N-(Oxan-4-YL)ethane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is employed in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(Oxan-4-YL)ethane-1-sulfonamide involves its interaction with specific molecular targets. It acts by inhibiting enzymes that are crucial for various biological processes. The sulfonamide group is known to mimic the structure of natural substrates, thereby competitively inhibiting enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Substituent Diversity and Molecular Complexity

N-(Oxan-4-YL)ethane-1-sulfonamide

- Core structure : Ethanesulfonamide + oxane ring.

- Key features : Oxygen atom in the oxane ring enhances solubility in polar solvents; sulfonamide group enables hydrogen bonding.

- Molecular formula: C₇H₁₅NO₃S.

- Molecular weight : 193.26 g/mol (calculated).

Compound 8 (1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide)

- Core structure: Methanesulfonamide + bicyclo[2.2.1]heptane (norbornane derivative).

- Key features : Rigid bicyclic framework may enhance thermal stability; dimethyl groups increase hydrophobicity.

- Molecular formula: C₁₃H₂₃NO₃S.

- Molecular weight : 273.39 g/mol.

Compound 20 (N-adamantan-1-yl-1-((1S,4S)-3-((E)-ferrocenylmethylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)methanesulfonamide)

- Core structure : Methanesulfonamide + adamantane + ferrocene.

- Molecular formula: C₃₀H₃₇FeNO₃S.

- Molecular weight : 555.53 g/mol.

EP 2 697 207 B1 Compounds (e.g., N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide)

- Core structure: Methanesulfonamide + trifluoromethylphenyl + oxazolidinone.

- Key features: Fluorinated aromatic groups enhance lipophilicity; oxazolidinone is a common pharmacophore in antibiotics.

Physicochemical and Functional Implications

Biological Activity

N-(Oxan-4-YL)ethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a sulfonamide functional group attached to an ethane chain, which is further substituted with an oxan-4-yl moiety. The oxan ring enhances the compound's chemical properties and potential biological activities by providing additional hydrogen bonding interactions that may improve binding affinity to target enzymes.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes . Sulfonamides typically act as enzyme inhibitors by mimicking substrates or transition states in enzymatic reactions. This competitive inhibition is crucial for disrupting metabolic pathways in target organisms, particularly bacteria. The oxan moiety may facilitate stronger interactions with enzyme active sites, enhancing the compound's efficacy .

Biological Activity and Applications

This compound exhibits a range of biological activities:

- Antibacterial Properties : Like other sulfonamides, it has shown potential in treating bacterial infections by interfering with folate synthesis pathways, which are essential for bacterial growth and replication.

- Enzyme Inhibition : Studies have demonstrated that this compound can selectively inhibit enzymes involved in various biological processes. For instance, it has been reported to exhibit significant inhibitory activity against protein tyrosine phosphatase 1B, with IC50 values in the low nanomolar range .

Comparative Analysis with Related Compounds

The table below summarizes some related sulfonamide compounds and their unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Diethylamino)ethane-1-sulfonamide | Diethylamino group instead of oxan | Enhanced solubility and bioavailability |

| 2-(Phenoxy)ethane-1-sulfonamide | Phenoxy group substitution | Potentially different biological activity |

| 2-(Pyrrolidin-1-yl)ethane-1-sulfonamide | Pyrrolidine ring structure | Altered pharmacokinetics and receptor binding |

| N-(Tetrahydropyran-4-yl)ethane-1-sulfonamide | Tetrahydropyran ring instead of oxan | May exhibit different metabolic stability |

These comparisons highlight the distinctiveness of this compound due to its oxan substitution, which may influence both its chemical reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on elucidating the structure-activity relationships (SAR) of sulfonamides, including this compound. Research indicates that modifications to the sulfonamide structure can significantly impact its inhibitory potency against various enzymes. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.